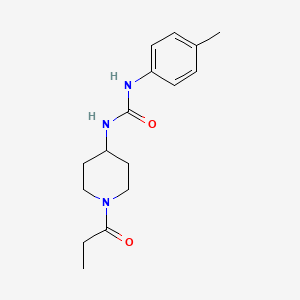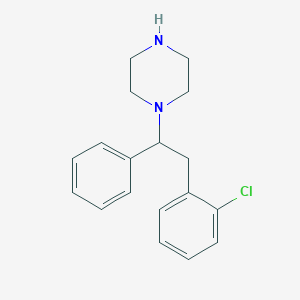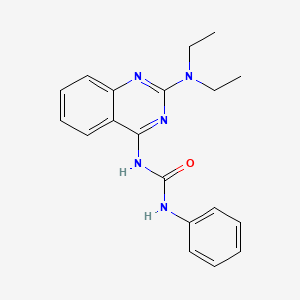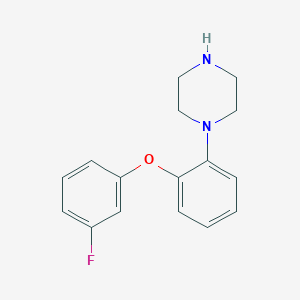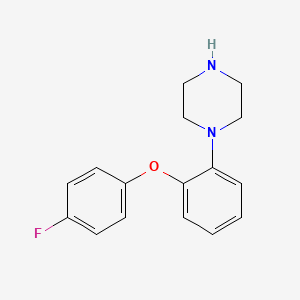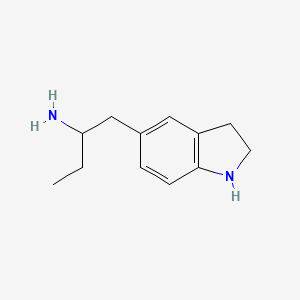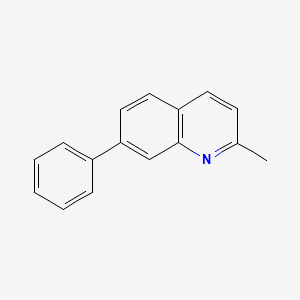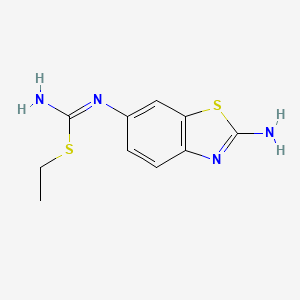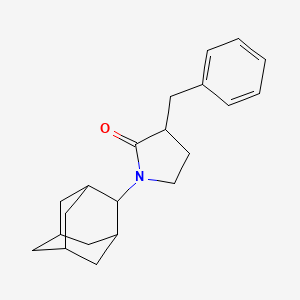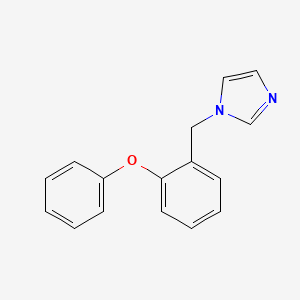![molecular formula C15H13N3O2 B10839282 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a nitrophenethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrophenethylamine with a pyridine derivative under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Various electrophiles such as halogens, alkyl groups, and acyl groups.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: N-oxides.
Substitution: Halogenated, alkylated, or acylated derivatives.
科学的研究の応用
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Pyrrole derivatives: Compounds with modifications on the pyrrole ring.
Nitrophenethyl derivatives: Compounds with variations in the nitrophenethyl substituent.
Uniqueness
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific combination of a nitrophenethyl group with a fused pyridine-pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
1-[2-(2-nitrophenyl)ethyl]pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)14-5-2-1-4-12(14)7-10-17-11-8-13-15(17)6-3-9-16-13/h1-6,8-9,11H,7,10H2 |
InChIキー |
CEHGVNIFTRLUOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCN2C=CC3=C2C=CC=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



